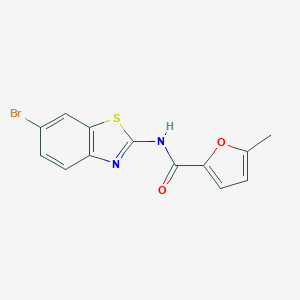![molecular formula C23H24F3N5O3 B214161 5-(3,4-dimethoxyphenyl)-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B214161.png)
5-(3,4-dimethoxyphenyl)-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-dimethoxyphenyl)-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 5-(3,4-dimethoxyphenyl)-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves the inhibition of specific signaling pathways involved in various diseases. In cancer, it inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In inflammation, it inhibits the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines. In neurological disorders, it reduces oxidative stress and inflammation in the brain by inhibiting the Nrf2/HO-1 and NF-κB signaling pathways.
Biochemical and Physiological Effects:
5-(3,4-dimethoxyphenyl)-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been shown to have various biochemical and physiological effects in scientific research. In cancer research, it inhibits cell growth and induces apoptosis in cancer cells. In inflammation research, it reduces the production of inflammatory cytokines and reduces inflammation. In neurological disorder research, it reduces oxidative stress and inflammation in the brain and has neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(3,4-dimethoxyphenyl)-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine in lab experiments include its potential therapeutic applications, its ability to inhibit specific signaling pathways involved in various diseases, and its ability to reduce oxidative stress and inflammation. The limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
For the research of 5-(3,4-dimethoxyphenyl)-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine include the development of more effective synthesis methods, further investigation into its mechanism of action and potential side effects, and the exploration of its potential therapeutic applications in other diseases. Additionally, the development of derivatives and analogs of this compound may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
In conclusion, 5-(3,4-dimethoxyphenyl)-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a compound with significant potential in scientific research for its potential therapeutic applications in cancer, inflammation, and neurological disorders. Further research is needed to fully understand its mechanism of action and potential side effects, and to explore its potential therapeutic applications in other diseases.
Métodos De Síntesis
The synthesis of 5-(3,4-dimethoxyphenyl)-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves the reaction of 3,4-dimethoxyphenylacetic acid with hexahydro-2H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid and trifluoroacetic anhydride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 3-amino-5-trifluoromethylpyrazole to form the final product.
Aplicaciones Científicas De Investigación
5-(3,4-dimethoxyphenyl)-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. In inflammation research, it has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological disorder research, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
Nombre del producto |
5-(3,4-dimethoxyphenyl)-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
|---|---|
Fórmula molecular |
C23H24F3N5O3 |
Peso molecular |
475.5 g/mol |
Nombre IUPAC |
3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone |
InChI |
InChI=1S/C23H24F3N5O3/c1-33-18-6-5-14(10-19(18)34-2)17-11-20(23(24,25)26)31-21(28-17)16(12-27-31)22(32)30-9-8-29-7-3-4-15(29)13-30/h5-6,10-12,15H,3-4,7-9,13H2,1-2H3 |
Clave InChI |
SBZUBUKXRIKRTG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)N4CCN5CCCC5C4)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)N4CCN5CCCC5C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 5-[(2-chlorophenoxy)methyl]furan-2-carboxylate](/img/structure/B214078.png)
![4-[(3-methoxyphenoxy)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B214079.png)

![4-{4-[(2-Methoxyphenoxy)methyl]benzoyl}-2,6-dimethylmorpholine](/img/structure/B214082.png)

![(2-Ethoxy-phenyl)-[4-(2-fluoro-phenyl)-piperazin-1-yl]-methanone](/img/structure/B214087.png)
![2-(5-methylfuran-2-yl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]quinoline-4-carboxamide](/img/structure/B214090.png)

![2-[3-(2-Furyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B214093.png)
![N-cycloheptyl-3-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B214094.png)

![5-methyl-3-phenyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B214098.png)
![4-[(2-naphthyloxy)methyl]-N-propylbenzamide](/img/structure/B214099.png)
![(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B214100.png)